molecular formula C26H38O12 B1150878 Minaxin C CAS No. 1418150-06-7

Minaxin C

Cat. No.: B1150878
CAS No.: 1418150-06-7
M. Wt: 542.6 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The Material Safety Data Sheet (MSDS) for Minaxin C indicates that it does not meet the criteria for classification as hazardous for transport . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention is required .

Mechanism of Action

Target of Action

Minaxin C is a natural cassane-type diterpene The specific targets of this compound are currently not well-documented in the literature

Mode of Action

It is known that cassane-type diterpenes, like this compound, have been associated with various biological activities, including antineoplastic activity . This suggests that this compound may interact with its targets to induce changes that inhibit the growth of cancer cells.

Biochemical Pathways

Cassane-type diterpenes have been associated with antineoplastic activity , suggesting that they may affect pathways related to cell proliferation and apoptosis

Result of Action

This compound has been tested against various cancer cells and showed moderate cytotoxicity . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Properties

IUPAC Name

[(1R,2S,3aS,3bS,4R,5S,5aR,9S,9aS,9bS,11aR)-4,5-diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O12/c1-11(27)35-16-8-9-22(4,5)26(34)20(37-13(3)29)18(36-12(2)28)17-14(23(16,26)6)10-15(30)25(33)19(31)21(32)38-24(17,25)7/h14,16-21,31-34H,8-10H2,1-7H3/t14-,16-,17-,18+,19-,20-,21-,23-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMSKYVSYSPQIL-IFANGNRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC(C2(C1(C3CC(=O)C4(C(C(OC4(C3C(C2OC(=O)C)OC(=O)C)C)O)O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC(=O)[C@]4([C@H]([C@H](O[C@]4([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)C)O)O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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